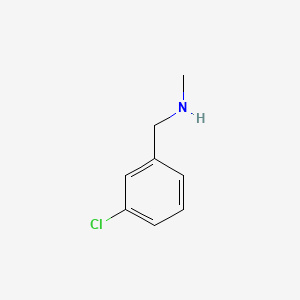

3-Chloro-N-methylbenzylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-chlorophenyl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c1-10-6-7-3-2-4-8(9)5-7/h2-5,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPNLAQVYPIAHTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4068163 | |

| Record name | Benzenemethanamine, 3-chloro-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4068163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39191-07-6 | |

| Record name | 3-Chloro-N-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39191-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanamine, 3-chloro-N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039191076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, 3-chloro-N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanamine, 3-chloro-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4068163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-N-methylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.385 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZENEMETHANAMINE, 3-CHLORO-N-METHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JE3Q5ZMA9Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-N-methylbenzylamine (CAS: 39191-07-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-N-methylbenzylamine is a chlorinated derivative of N-methylbenzylamine. Its chemical structure, featuring a substituted aromatic ring and a secondary amine functional group, makes it a compound of interest in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its core properties, including physicochemical data, synthesis, and analytical methodologies. To date, specific biological activities or defined signaling pathways for this compound have not been extensively reported in publicly available literature.

Physicochemical and Safety Data

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in a laboratory setting.

Table 1: Physicochemical Properties of this compound [1][2][3][4]

| Property | Value |

| CAS Number | 39191-07-6 |

| Molecular Formula | C₈H₁₀ClN |

| Molecular Weight | 155.62 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 97 °C at 0.6 mmHg |

| Density | 1.072 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.5395 |

| Flash Point | 46 °C (115 °F) - closed cup |

| Solubility | Data not available; likely soluble in organic solvents. |

Safety Information:

This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Table 2: GHS Hazard Information for this compound [2][3]

| Hazard Class | Hazard Statement | Pictogram |

| Flammable liquids | H226: Flammable liquid and vapor | GHS02: Flame |

| Acute toxicity, Oral | H302: Harmful if swallowed | GHS07: Exclamation mark |

| Skin corrosion/irritation | H315: Causes skin irritation | GHS07: Exclamation mark |

| Serious eye damage/eye irritation | H318: Causes serious eye damage | GHS05: Corrosion |

| Hazardous to the aquatic environment, long-term hazard | H412: Harmful to aquatic life with long lasting effects | None |

Experimental Protocols

Synthesis of this compound[1]

This protocol describes the synthesis of N-methyl-3-chlorobenzylamine via the reaction of 3-chlorobenzyl chloride with methylamine.

Materials:

-

3-Chlorobenzyl chloride

-

Ethanol solution of methylamine (33% w/v)

-

Deionized water

-

Ethyl acetate

-

Solid potassium carbonate

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

To a solution of 3-chlorobenzyl chloride (2.0 g, 12.42 mmol), slowly add an ethanol solution of methylamine (33% w/v, 17 mL) dropwise.

-

Heat the reaction mixture to reflux and maintain for an extended period (e.g., overnight).

-

Upon completion of the reaction (monitored by TLC or GC-MS), remove the ethanol by distillation under reduced pressure using a rotary evaporator.

-

Dilute the residue with deionized water (100 mL) and wash with ethyl acetate (2 x 150 mL) to remove unreacted starting material.

-

Adjust the pH of the aqueous phase to approximately 8 with solid potassium carbonate.

-

Extract the aqueous phase with ethyl acetate (2 x 100 mL).

-

Combine all organic phases and wash with deionized water (100 mL).

-

Dry the organic phase over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the target product, N-methyl-3-chlorobenzylamine.

Characterization: The product can be characterized by ¹H NMR and ESI-MS.[1]

-

¹H NMR (300 MHz, DMSO-d6): δ 2.22 (s, 3H), 3.32 (br s, 1H), 3.62 (s, 2H), 7.25-7.38 (m, 4H).

-

ESI-MS (m/z): 156 (M + H)⁺.

Analytical Methodologies

3.2.1. High-Performance Liquid Chromatography (HPLC) - General Protocol

This method is suitable for determining the purity of the synthesized compound.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or Trifluoroacetic acid (optional, as a mobile phase modifier)

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of water and acetonitrile is typically used. For example, starting with a higher percentage of water and gradually increasing the percentage of acetonitrile. A small amount of an acid modifier (e.g., 0.1% formic acid) can improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at a suitable wavelength (e.g., 254 nm).

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the sample and record the chromatogram. Purity can be estimated by the area percentage of the main peak.

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS) - General Protocol

GC-MS is a powerful technique for the identification and confirmation of the synthesized compound.

Instrumentation:

-

GC-MS system with a mass selective detector

-

A non-polar or mid-polar capillary column (e.g., DB-5MS or equivalent)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Conditions:

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 300).

-

-

Analysis: The retention time and the mass spectrum of the eluted peak can be used to identify the compound. The fragmentation pattern in the mass spectrum is characteristic of the molecule's structure.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or the signaling pathways associated with this compound (CAS 39191-07-6). Research on structurally similar substituted benzylamines has explored a range of biological effects, but direct extrapolation to this specific compound is not possible without dedicated experimental data.

Conclusion

This technical guide provides a summary of the currently available information on this compound. The physicochemical properties and a detailed synthesis protocol are well-documented. While general analytical methods can be applied, specific validated protocols for this compound are not published. A significant gap exists in the understanding of its biological activity and toxicological profile. Further research is required to elucidate the potential pharmacological effects and mechanisms of action of this compound to determine its utility in drug discovery and development.

References

3-Chloro-N-methylbenzylamine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Chloro-N-methylbenzylamine, a substituted benzylamine derivative. While its direct biological activities and mechanisms of action are not extensively documented in publicly available literature, this document serves as a foundational resource for researchers interested in its synthesis and fundamental characteristics. The guide details its molecular formula, weight, and other key physicochemical parameters. Additionally, a detailed experimental protocol for its synthesis is provided, alongside a workflow diagram for clarity.

Chemical and Physical Properties

This compound is a chlorinated derivative of N-methylbenzylamine. Its core structure consists of a benzyl group substituted with a chlorine atom at the meta position and a methylamino group attached to the benzylic carbon.

Molecular Formula and Molecular Weight

The chemical formula for this compound is C8H10ClN.[1][2][3][4] Its molecular weight is 155.62 g/mol .[1][2][3][4]

Physicochemical Data

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C8H10ClN | [1][2][3][4] |

| Molecular Weight | 155.62 g/mol | [1][2][3][4] |

| CAS Number | 39191-07-6 | [2][3][4] |

| Appearance | Colorless to light yellow liquid | [2] |

| Density | 1.072 g/mL at 25 °C | [2] |

| Boiling Point | 97 °C at 0.6 mmHg | [2] |

| Refractive Index | n20/D 1.5395 | [2] |

| SMILES String | CNCc1cccc(Cl)c1 | [2] |

| InChI Key | ZPNLAQVYPIAHTO-UHFFFAOYSA-N | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of 3-chlorobenzyl chloride with methylamine. A general experimental protocol is outlined below.

Experimental Protocol

Materials:

-

3-Chlorobenzyl chloride

-

Methylamine solution (e.g., 40% in water)

-

A suitable solvent (e.g., ethanol)

-

Sodium hydroxide or other base for neutralization

-

Dichloromethane or other suitable extraction solvent

-

Anhydrous magnesium sulfate or sodium sulfate for drying

-

Standard laboratory glassware and equipment for reflux, extraction, and distillation.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chlorobenzyl chloride in a suitable solvent like ethanol.

-

Addition of Methylamine: While stirring, slowly add an excess of methylamine solution to the flask. The reaction is exothermic, so the addition should be controlled to maintain a safe temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Neutralize the resulting residue with an aqueous solution of a base such as sodium hydroxide.

-

Extract the aqueous layer multiple times with a suitable organic solvent like dichloromethane.

-

Combine the organic extracts.

-

-

Purification:

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude this compound can be further purified by vacuum distillation.

-

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of publicly available scientific literature detailing specific biological activities or the engagement of this compound in cellular signaling pathways. While substituted benzylamines are a class of compounds with diverse pharmacological applications, the specific effects of the 3-chloro-N-methyl substitution pattern have not been extensively characterized. Researchers are encouraged to perform initial screenings to determine its potential biological targets and pharmacological profile.

Conclusion

This technical guide has summarized the fundamental chemical and physical properties of this compound and provided a detailed protocol for its synthesis. While its role in biological systems remains to be elucidated, the information presented here provides a solid foundation for researchers and drug development professionals who may be interested in exploring the potential of this and related compounds. Further investigation is required to uncover any pharmacological activity and to understand its mechanism of action.

References

Spectroscopic and Synthetic Profile of 3-Chloro-N-methylbenzylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and synthesis of 3-Chloro-N-methylbenzylamine. The information is intended to support research and development activities by offering detailed experimental data and protocols.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.38 - 7.25 | m | 4H | Ar-H |

| 3.62 | s | 2H | -CH₂- |

| 3.32 | br s | 1H | NH |

| 2.22 | s | 3H | -CH₃ |

Solvent: DMSO-d₆, Frequency: 300 MHz.[1]

¹³C NMR Spectroscopic Data (Predicted)

Due to the lack of publicly available experimental data, the following ¹³C NMR chemical shifts have been predicted using computational models. These predictions are based on the structure of this compound and are intended as a guide for spectral interpretation.

| Chemical Shift (δ) ppm | Assignment |

| ~142 | Ar-C -CH₂ |

| ~133 | Ar-C -Cl |

| ~130 | Ar-C H |

| ~128 | Ar-C H |

| ~127 | Ar-C H |

| ~126 | Ar-C H |

| ~55 | -C H₂- |

| ~35 | -C H₃ |

Mass Spectrometry (MS)

ESI-MS Data

| m/z | Ion |

| 156 | [M+H]⁺ |

Ionization Method: Electrospray Ionization (ESI).[1]

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium, Sharp | N-H Stretch (Secondary Amine) |

| 3000 - 3100 | Medium | C-H Stretch (Aromatic) |

| 2800 - 3000 | Medium | C-H Stretch (Aliphatic) |

| 1450 - 1600 | Medium to Strong | C=C Stretch (Aromatic Ring) |

| 1000 - 1350 | Strong | C-N Stretch |

| 650 - 850 | Strong | C-Cl Stretch |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is via the reaction of 3-chlorobenzyl chloride with methylamine.

Materials:

-

3-chlorobenzyl chloride

-

Methylamine (e.g., 40% in water)

-

Sodium hydroxide

-

Diethyl ether or other suitable organic solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chlorobenzyl chloride in a suitable solvent such as ethanol.

-

Cool the flask in an ice bath and slowly add an excess of aqueous methylamine solution dropwise with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and add aqueous sodium hydroxide to neutralize the excess acid and deprotonate the amine salt.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.

This is a generalized protocol and may require optimization.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Set appropriate spectral width, acquisition time, and relaxation delay.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. A higher number of scans may be required to achieve a good signal-to-noise ratio.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Analysis: Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI). Acquire the mass spectrum in the desired mass range.

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

-

Analysis: Place the salt plates in the sample holder of an FTIR spectrometer and acquire the spectrum over the appropriate wavenumber range (typically 4000-400 cm⁻¹).

Visualizations

The following diagrams illustrate the synthesis and analytical workflow for this compound.

Caption: Synthetic pathway for this compound.

References

An In-depth Technical Guide on the Solubility of 3-Chloro-N-methylbenzylamine in Organic Solvents

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of 3-Chloro-N-methylbenzylamine in organic solvents. Due to the limited availability of direct quantitative solubility data in peer-reviewed literature, this document leverages data from analogous compounds, fundamental chemical principles, and information derived from synthesis and purification procedures to build a qualitative solubility profile. Furthermore, this guide furnishes a detailed, generalized experimental protocol for the quantitative determination of solubility and presents a visual representation of a common synthesis workflow for the target compound.

Introduction to this compound

This compound is a chemical intermediate with the molecular formula C₈H₁₀ClN and a molecular weight of 155.62 g/mol .[1] Its structure, featuring a chlorinated benzene ring and a secondary amine, dictates its physicochemical properties, including its solubility in various organic solvents. Understanding its solubility is critical for applications in chemical synthesis, purification, and formulation development.

Key Physicochemical Properties:

-

Appearance: Colorless to light yellow liquid[2]

-

Boiling Point: 97 °C at 0.6 mmHg[1]

-

Density: 1.072 g/mL at 25 °C[1]

-

Refractive Index: n20/D 1.5395[1]

Qualitative Solubility Profile

The synthesis of this compound involves the use of ethanol as a reaction solvent and ethyl acetate for extraction, indicating its solubility in these solvents.[2] Benzylamine, a structurally similar compound, is miscible with water, ethanol, and diethyl ether.[3] Based on these observations, the following qualitative solubility profile for this compound can be inferred:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | The amine group can form hydrogen bonds with protic solvents. Ethanol is used as a solvent in its synthesis.[2] |

| Polar Aprotic | Acetone, Acetonitrile | Soluble | The dipole moment of the molecule allows for favorable interactions with polar aprotic solvents. Benzylamine is very soluble in acetone.[4] |

| Ethers | Diethyl ether, THF | Soluble | Benzylamine is miscible with diethyl ether.[3] The overall polarity of this compound is compatible with ether solvents. |

| Chlorinated | Dichloromethane, Chloroform | Soluble | The presence of a chloro-substituent and the overall molecular structure are compatible with chlorinated solvents. Benzylamine is partially miscible with chloroform.[3] |

| Aromatic | Toluene, Benzene | Soluble | The aromatic ring of the molecule interacts favorably with aromatic solvents through π-stacking. Benzylamine is soluble in benzene.[4] |

| Non-polar Aliphatic | Hexane, Heptane | Sparingly Soluble | The polarity of the amine group is likely to limit solubility in highly non-polar solvents. |

| Aqueous | Water | Sparingly Soluble | While the amine group can hydrogen bond with water, the non-polar chlorobenzyl moiety will limit miscibility. Benzylamine is miscible with water.[3] |

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental procedure is required. The isothermal shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[5][6] The following is a generalized protocol that can be adapted for this compound.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Glass vials with screw caps

-

Thermostatic shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Solvent: Ensure the selected organic solvent is degassed to prevent bubble formation during the experiment.

-

Sample Preparation: Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Addition of Solvent: Accurately add a known volume of the organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to sediment.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent using the following formula, accounting for the dilution factor:

Solubility (g/L) = Concentration of diluted sample (g/L) × Dilution Factor

-

Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.

Visualization of Synthesis Workflow

The following diagram illustrates a common laboratory-scale synthesis of this compound, as described in the literature.[2] This workflow provides context for the solvents in which the compound is likely to be soluble.

Caption: Synthesis and purification workflow for this compound.

Conclusion

While direct quantitative solubility data for this compound remains scarce in publicly accessible literature, a robust qualitative profile can be inferred from its chemical structure and the behavior of analogous compounds. It is predicted to be soluble in a range of polar and nonpolar organic solvents, with limited solubility in water. For researchers and drug development professionals requiring precise solubility values, the provided experimental protocol offers a reliable methodology for in-house determination. The visualized synthesis workflow further contextualizes the compound's behavior in common laboratory solvents. Future studies are encouraged to publish quantitative solubility data to enrich the public knowledge base for this important chemical intermediate.

References

- 1. This compound | 39191-07-6 [chemicalbook.com]

- 2. This compound CAS#: 39191-07-6 [m.chemicalbook.com]

- 3. Benzylamine - Sciencemadness Wiki [sciencemadness.org]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 3-Chloro-N-methylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety information for 3-Chloro-N-methylbenzylamine (CAS No: 39191-07-6), a chemical intermediate utilized in various research and development applications. The following sections detail the material's hazards, safe handling procedures, and emergency response protocols to ensure the well-being of laboratory personnel.

Chemical Identification and Physical Properties

This compound is a substituted aromatic amine. A clear understanding of its physical and chemical properties is fundamental to its safe handling.

| Property | Value | Source(s) |

| CAS Number | 39191-07-6 | [1] |

| Molecular Formula | C₈H₁₀ClN | [1] |

| Molecular Weight | 155.62 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Density | 1.072 g/mL at 25 °C | |

| Boiling Point | 97 °C at 0.6 mmHg | |

| Flash Point | 46 °C (114.8 °F) - closed cup | |

| Refractive Index | n20/D 1.5395 | |

| pKa | 9.34 ± 0.10 (Predicted) | [2] |

| Sensitivity | Air Sensitive | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| Hazard Classification | Code | Description | Source(s) |

| Flammable Liquids | H226 | Flammable liquid and vapor | |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | |

| Serious Eye Damage/Irritation | H318 | Causes serious eye damage | |

| Hazardous to the Aquatic Environment, Chronic Hazard | H412 | Harmful to aquatic life with long lasting effects |

GHS Pictograms:

Flame, Corrosion, Exclamation Mark

Signal Word: Danger

Hazard Statements:

-

H226: Flammable liquid and vapor.

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H412: Harmful to aquatic life with long lasting effects.

Precautionary Statements:

A comprehensive list of precautionary statements can be found on the supplier's safety data sheet and includes codes such as P210, P273, P280, P301 + P312, P303 + P361 + P353, and P305 + P351 + P338.

Toxicological Information

Experimental Protocols: Safe Handling and Emergency Procedures

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following are generalized procedures based on best practices for handling flammable and corrosive liquids.

Personal Protective Equipment (PPE)

The following PPE is required when handling this compound:

-

Eye Protection: Chemical splash goggles and a face shield.

-

Hand Protection: Chemically resistant gloves (e.g., type ABEK (EN14387) respirator filter).

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities, an apron and additional protective clothing may be necessary.

-

Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if there is a risk of inhalation, especially when working outside of a fume hood.[3]

Handling and Storage

-

Handling:

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

-

Keep away from sources of ignition, heat, sparks, and open flames.[3]

-

Store in a designated flammables area.

-

Keep in a dark place under an inert atmosphere.[2]

-

Incompatible materials include strong oxidizing agents and strong acids.[3]

-

First-Aid Measures

The following first-aid procedures are based on information for the closely related compound N-Methylbenzylamine and should be adapted as necessary.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[3]

-

Ingestion: Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3]

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, dry chemical, chemical foam, or alcohol-resistant foam.[3]

-

Fire-Fighting Procedures: As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear. Use water spray to keep fire-exposed containers cool.[3]

-

Specific Hazards: The compound is a combustible liquid and vapor.[3] Hazardous decomposition products include nitrogen oxides, carbon monoxide, and carbon dioxide.[3]

Accidental Release Measures

-

Personal Precautions: Use proper personal protective equipment as indicated in Section 4.1.

-

Spill Cleanup: Absorb the spill with inert material (e.g., vermiculite, sand, or earth), then place it in a suitable container for disposal. Remove all sources of ignition and provide ventilation.[3]

Visualized Workflows and Relationships

To further aid in the understanding of safety protocols, the following diagrams illustrate key logical relationships and experimental workflows.

Caption: Logical relationship of safety precautions.

Caption: Workflow for responding to a spill.

References

Technical Guide: Safe Handling and Storage of 3-Chloro-N-methylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information and standardized protocols for the safe handling and storage of 3-Chloro-N-methylbenzylamine (CAS No: 39191-07-6). Adherence to these guidelines is critical to ensure personnel safety and maintain the integrity of the chemical.

Chemical and Physical Properties

A summary of the key quantitative physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀ClN | [1] |

| Molecular Weight | 155.62 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Density | 1.072 g/mL at 25 °C | [1] |

| Boiling Point | 97 °C at 0.6 mmHg | [1] |

| Flash Point | 46 °C (114.8 °F) - closed cup | [1] |

| Refractive Index | n20/D 1.5395 | [1] |

| pKa | 9.34 ± 0.10 (Predicted) | [2] |

Hazard Identification and Classification

This compound is a hazardous substance requiring careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

-

Flammable liquids: Category 3[1]

-

Acute toxicity, Oral: Category 4[1]

-

Skin irritation: Category 2[1]

-

Serious eye damage: Category 1[1]

-

Hazardous to the aquatic environment, long-term hazard: Category 3[1]

Signal Word: Danger[1]

Hazard Statements:

-

H226: Flammable liquid and vapor.[1]

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H318: Causes serious eye damage.[1]

-

H412: Harmful to aquatic life with long lasting effects.[1]

Standard Operating Procedures

The following sections detail the standardized protocols for handling, storage, and emergency procedures for this compound.

Engineering Controls and Personal Protective Equipment (PPE)

A robust safety protocol begins with proper engineering controls and the consistent use of appropriate personal protective equipment.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4]

-

Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation.[3][5]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[3]

-

Take precautionary measures against static discharge.[3]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield (minimum 8-inch).[1][4]

-

Skin Protection:

-

Respiratory Protection: If inhalation of vapors or mists is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter.[1][3] A half or full facepiece respirator or a self-contained breathing apparatus (SCBA) may be necessary depending on the exposure potential.[3]

Safe Handling Protocol

The following workflow outlines the necessary steps for the safe handling of this compound.

Caption: Workflow for the safe handling of this compound.

Storage Protocol

Proper storage is crucial to maintain the chemical's stability and prevent hazardous situations.

Storage Conditions:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][7]

-

Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[4]

-

Keep in a dark place under an inert atmosphere.[2]

-

The designated storage area should be a corrosives area, away from heat, sparks, and open flames.[8][9]

-

Store locked up.[4]

Incompatible Materials:

Caption: Logical relationships for the proper storage of this compound.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

First-Aid Measures

-

General Advice: Move the victim out of the dangerous area and consult a physician.[4] Show the safety data sheet to the doctor in attendance.[4]

-

Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[3] If breathing has stopped, perform artificial respiration.[10] If breathing is difficult, administer oxygen.[10] Immediately call a POISON CENTER or doctor.[3]

-

Skin Contact: Immediately remove all contaminated clothing.[3] Wash the affected area gently with plenty of soap and water.[3][10] Immediately call a POISON CENTER or doctor.[3]

-

Eye Contact: Rinse cautiously with water for several minutes (at least 15 minutes).[3][4] Remove contact lenses if present and easy to do.[3] Continue rinsing.[3] Immediately call a POISON CENTER or doctor.[3]

-

Ingestion: Do NOT induce vomiting.[3] Rinse mouth with water.[4] Never give anything by mouth to an unconscious person.[4] Immediately call a POISON CENTER or doctor.[3]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[9][11] The product is combustible, and containers may explode when heated.[9][11]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][6]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to safe areas.[4] Ensure adequate ventilation.[4] Avoid breathing vapors, mist, or gas.[4] Wear appropriate personal protective equipment, including respiratory protection.[4] Remove all sources of ignition.[8]

-

Environmental Precautions: Prevent further leakage or spillage if it is safe to do so.[4] Do not let the product enter drains.[4] Discharge into the environment must be avoided.[4]

-

Methods for Containment and Cleaning Up: Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust) and dispose of as hazardous waste.[4][8] Keep in suitable, closed containers for disposal.[4]

Waste Disposal

Dispose of contents and containers in accordance with local, regional, national, and international regulations.[12] Waste material must be disposed of at an approved waste disposal plant.[4] Do not mix with other waste. Handle uncleaned containers as you would the product itself.

References

- 1. 3-氯-N-甲基苄胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound CAS#: 39191-07-6 [m.chemicalbook.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 11. fishersci.com [fishersci.com]

- 12. cdn.chemservice.com [cdn.chemservice.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 3-Chloro-N-methylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, specific experimental data on the thermal decomposition of 3-Chloro-N-methylbenzylamine is not extensively available in peer-reviewed literature. This guide, therefore, presents a hypothetical decomposition pathway based on established principles of organic chemistry and thermal analysis of structurally similar compounds, primarily substituted benzylamines. The experimental protocols provided are intended as a standard methodology for researchers to determine the thermal properties of this compound.

Introduction

This compound is a substituted aromatic amine with potential applications in pharmaceutical synthesis and as a chemical intermediate. A thorough understanding of its thermal stability and decomposition profile is critical for ensuring safe handling, storage, and processing, as well as for predicting its behavior in various chemical environments. This technical guide provides a comprehensive overview of the likely thermal decomposition pathways of this compound and outlines detailed experimental protocols for its thermal analysis.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₀ClN |

| Molecular Weight | 155.63 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 97 °C at 0.6 mmHg |

| Density | 1.072 g/mL at 25 °C |

| Flash Point | 46 °C (114.8 °F) - closed cup |

| CAS Number | 39191-07-6 |

Hypothetical Thermal Decomposition Pathway

Based on studies of benzylamine and its N-alkylated derivatives, the primary thermal decomposition of this compound is expected to proceed via homolytic cleavage of the weakest bond, which is the benzylic carbon-nitrogen (C-N) bond.

The proposed primary decomposition step is as follows:

C₇H₆ClCH₂NHCH₃ → C₇H₆ClCH₂• + •NHCH₃

This initial cleavage results in the formation of a 3-chlorobenzyl radical and a methylamino radical. These highly reactive radical species can then undergo a variety of secondary reactions, including hydrogen abstraction, dimerization, and disproportionation, leading to a complex mixture of final decomposition products.

Potential secondary reactions and products could include:

-

Dimerization of 3-chlorobenzyl radicals: 2 C₇H₆ClCH₂• → C₇H₆ClCH₂CH₂C₆H₄Cl (1,2-bis(3-chlorophenyl)ethane)

-

Hydrogen abstraction by the methylamino radical: •NHCH₃ + R-H → CH₃NH₂ + R• (where R-H is a hydrogen donor)

-

Reactions involving the aromatic ring and chlorine substituent at higher temperatures.

The overall decomposition can be visualized as a multi-step process initiated by the C-N bond scission.

Caption: Hypothetical primary thermal decomposition pathway of this compound.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition profile of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended. For identification of decomposition products, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) would be the preferred method.

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the temperatures at which the material decomposes and the fraction of mass lost during decomposition.

Experimental Workflow for TGA:

Caption: A typical experimental workflow for Thermogravimetric Analysis (TGA).

Detailed TGA Protocol:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA sample pan (e.g., alumina or platinum).

-

Atmosphere: Conduct the experiment under a high-purity inert atmosphere, such as nitrogen or argon, with a constant flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Heating Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min.

-

Data Analysis: Record the sample mass as a function of temperature. The resulting TGA curve (mass % vs. temperature) and its first derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine:

-

T_onset: The onset temperature of decomposition.

-

T_peak: The temperature of the maximum rate of decomposition.

-

Mass Loss (%): The percentage of mass lost in each decomposition step.

-

Residue (%): The percentage of residual mass at the end of the experiment.

-

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.

Detailed DSC Protocol:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) with a flow rate of 20-50 mL/min.

-

Heating Program: Heat the sample from ambient temperature to a temperature beyond its expected decomposition point (as determined by TGA) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify:

-

Melting Point (T_m): The peak temperature of the endothermic melting transition.

-

Enthalpy of Fusion (ΔH_f): The area under the melting peak.

-

Decomposition Exotherm/Endotherm: The onset and peak temperatures of any exothermic or endothermic events associated with decomposition.

-

Enthalpy of Decomposition (ΔH_d): The area under the decomposition peak(s).

-

Presentation of Thermal Stability Data

The quantitative data obtained from TGA and DSC experiments should be summarized in a structured table for clear comparison and reporting.

Table 2: Template for Thermal Stability Data of this compound

| Parameter | Method | Value | Units |

| Onset Decomposition Temperature (T_onset) | TGA | °C | |

| Peak Decomposition Temperature (T_peak) | TGA (DTG) | °C | |

| Mass Loss at T_peak | TGA | % | |

| Final Residue at 600 °C | TGA | % | |

| Melting Point (T_m) | DSC | °C | |

| Enthalpy of Fusion (ΔH_f) | DSC | J/g | |

| Decomposition Onset (Exo/Endo) | DSC | °C | |

| Decomposition Peak (Exo/Endo) | DSC | °C | |

| Enthalpy of Decomposition (ΔH_d) | DSC | J/g |

Conclusion

An In-depth Technical Guide to the Reactivity of 3-Chloro-N-methylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-N-methylbenzylamine is a substituted benzylamine derivative with potential applications in pharmaceutical and chemical research. Its reactivity is governed by the interplay of the secondary amine functionality, the benzyl group, and the electron-withdrawing chloro substituent on the aromatic ring. This guide provides a comprehensive overview of the reactivity of this compound with a range of common laboratory reagents, supported by experimental protocols and quantitative data where available.

Core Reactivity Principles

The reactivity of this compound is primarily centered around the nucleophilic nitrogen atom of the secondary amine. The presence of the methyl group provides some steric hindrance compared to a primary benzylamine, while the benzyl group influences the acidity of the N-H proton and the reactivity of the benzylic C-H bonds. The meta-positioned chlorine atom exerts an electron-withdrawing inductive effect, which can influence the basicity of the amine and the reactivity of the aromatic ring.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the reductive amination of 3-chlorobenzaldehyde.

Experimental Protocol: Reductive Amination

Reaction: 3-Chlorobenzaldehyde + N-Boc-N-methylamine → this compound Hydrochloride

Procedure:

-

To a 10 mL one-neck round-bottom flask equipped with a nitrogen balloon, add a solution of 3-chlorobenzaldehyde (0.50 mmol) and N-Boc-N-methylamine (0.75 mmol) in acetonitrile (1.0 mL).

-

Add chlorodimethylsilane (1.5 mmol) to the reaction mixture at room temperature.

-

Stir the resulting reaction mixture.

-

After the reaction is complete, add methanol (0.20 mL).

-

The product, this compound Hydrochloride, can be isolated as a white solid.[1]

Quantitative Data:

| Product | Yield | Reference |

| This compound Hydrochloride | >99% | [1] |

Characterization Data:

-

¹H NMR (500 MHz, MeOD): δ 7.61–7.58 (m, 1H), 7.48–7.45 (m, 3H), 4.21 (s, 2H), 2.74 (s, 3H)[1]

-

¹³C{¹H} NMR (125 MHz, MeOD): δ 136.0, 134.8, 131.8, 131.0, 130.8, 129.4, 52.8, 33.3[1]

-

HRMS (ESI-TOF) m/z: [M–Cl]⁺ calcd for C₈H₁₁ClN 156.0574; found 156.0572[1]

Figure 1: Experimental workflow for the synthesis of this compound Hydrochloride.

Reactivity with Common Reagents

Reaction with Acids

As a secondary amine, this compound is basic and readily reacts with acids to form the corresponding ammonium salts. For instance, reaction with hydrochloric acid yields this compound hydrochloride, a stable, crystalline solid that is more soluble in water than the free base.[1] This salt formation is a standard procedure for the purification and handling of benzylamines.

General Reaction: C₈H₁₀ClN + HCl → [C₈H₁₁ClN]⁺Cl⁻

Reaction with Bases

This compound is a weak base with a predicted pKa of 9.34±0.10. It will not react with weak bases. Strong bases, such as organolithium reagents or sodium amide, can deprotonate the secondary amine to form the corresponding amide anion. This anion is a potent nucleophile and can be used in subsequent alkylation or acylation reactions.

N-Acylation

N-acylation of this compound with acylating agents like acyl chlorides and anhydrides is a common transformation to form amides. These reactions typically proceed smoothly in the presence of a base to neutralize the hydrogen halide byproduct.

Procedure:

-

Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, THF, or toluene).

-

Add a base (1.1-1.5 eq.), such as triethylamine or pyridine, to the solution.

-

Cool the mixture to 0 °C.

-

Slowly add the acyl chloride (1.0-1.2 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Perform an aqueous workup to remove the hydrochloride salt of the base and isolate the N-acylated product.

Quantitative Data for Analogous N-Acylations:

| Amine | Acylating Agent | Product | Yield (%) | Reference |

| Aniline | Chloroacetyl chloride | N-Phenyl-2-chloroacetamide | 92 | |

| Benzylamine | Chloroacetyl chloride | N-Benzyl-2-chloroacetamide | 90 |

N-Alkylation

The nitrogen of this compound can be further alkylated using alkyl halides to form the corresponding tertiary amine. Over-alkylation to form a quaternary ammonium salt is a potential side reaction and can be controlled by careful choice of reaction conditions.

Procedure:

-

Dissolve this compound (1.0 eq.) in a suitable solvent (e.g., acetonitrile, DMF).

-

Add a base (e.g., K₂CO₃ or Cs₂CO₃) to the mixture.

-

Add the alkyl halide (1.0-1.5 eq.) and heat the reaction mixture as needed.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, perform a standard workup involving filtration of the inorganic salts, extraction, and purification by column chromatography.

Figure 2: Logical relationship of the core reactivity of the amine functionality in this compound.

Oxidation

Secondary benzylamines can be oxidized to various products depending on the oxidizing agent and reaction conditions. Mild oxidation can lead to the corresponding imine, while stronger oxidizing agents can cleave the C-N bond.

Reduction

The chloro-substituted aromatic ring of this compound can potentially be reduced to remove the chlorine atom via catalytic hydrogenation. This reaction would typically require a palladium catalyst (e.g., Pd/C) and a source of hydrogen. The secondary amine functionality is generally stable under these conditions.

Palladium-Catalyzed Coupling Reactions

The chlorine atom on the benzene ring allows this compound to participate in various palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Sonogashira coupling. These reactions are powerful tools for the formation of new C-N and C-C bonds, respectively, enabling the synthesis of more complex derivatives.

Biological Activity Context

While specific biological data for this compound is limited in the public domain, substituted benzylamines are a common motif in pharmacologically active compounds. For instance, some benzylamine derivatives act as inhibitors of catecholamine uptake, suggesting potential activity in the central nervous system.[2] The chloro substituent can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule.

Figure 3: Hypothetical signaling pathway for the CNS activity of benzylamine derivatives.

Conclusion

This compound exhibits a rich and versatile reactivity profile. Its secondary amine functionality allows for straightforward derivatization through acylation, alkylation, and salt formation. The chloro-substituted aromatic ring opens up possibilities for further functionalization via palladium-catalyzed cross-coupling reactions. Understanding these reactive pathways is crucial for the effective utilization of this compound in the synthesis of novel molecules with potential applications in drug discovery and materials science. Further research is warranted to obtain more quantitative data on the reactivity of this specific molecule and to explore its biological activity in greater detail.

References

An In-depth Technical Guide to the Potential Hazards of 3-Chloro-N-methylbenzylamine in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the potential hazards associated with 3-Chloro-N-methylbenzylamine, a chemical intermediate utilized in various research and development applications. Understanding its toxicological profile and handling requirements is paramount for ensuring laboratory safety. This document summarizes key physicochemical properties, toxicological data, and recommended experimental protocols for hazard assessment.

Physicochemical and Hazard Identification

This compound is a flammable liquid and is classified as harmful if swallowed, causing skin irritation and serious eye damage. It is also recognized as being harmful to aquatic life with long-lasting effects.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 39191-07-6 | [1] |

| Molecular Formula | C₈H₁₀ClN | [1] |

| Molecular Weight | 155.62 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 97 °C at 0.6 mmHg | [1] |

| Density | 1.072 g/mL at 25 °C | [1] |

| Flash Point | 46 °C (114.8 °F) - closed cup | [1] |

| pKa | 9.34 ± 0.10 (Predicted) | [2] |

| Sensitivity | Air Sensitive | [2] |

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Hazardous to the Aquatic Environment, Chronic Hazard | 3 | H412: Harmful to aquatic life with long lasting effects |

Source: Sigma-Aldrich Safety Data Sheet.[1]

Toxicological Data

While specific experimental toxicity data for this compound is limited in publicly available literature, its GHS classification provides insight into its toxicological profile. The "Acute Toxicity, Category 4" classification for oral exposure indicates an LD50 value in the range of 300-2000 mg/kg for rats. To provide a more specific, albeit predicted, value, a Quantitative Structure-Activity Relationship (QSAR) model was employed.

Table 3: Predicted Acute Oral Toxicity

| Endpoint | Value | Method |

| Oral Rat LD50 | 671.84 mg/kg | Toxicity Estimation Software Tool (T.E.S.T.) - Consensus Method[3] |

Disclaimer: This value is a computational prediction and should be used for guidance only. Experimental verification is required for a definitive assessment.

Experimental Protocols for Hazard Assessment

Standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are crucial for the reliable assessment of chemical hazards. The following are summaries of key experimental methodologies for evaluating the acute toxicity, skin irritation, and eye irritation potential of this compound.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance. It involves a stepwise procedure with a limited number of animals.

-

Principle: The test substance is administered orally to a group of animals at one of the defined dose levels. The absence or presence of compound-related mortality in the animals dosed at one step will determine the next step, i.e., no further testing is needed, dosing of a higher dose level, or dosing of a lower dose level.

-

Test Animals: Typically, rats are used. A small number of animals (usually 3) are used for each step.

-

Procedure: A single dose of the substance is administered by gavage. Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

-

Endpoint: The test allows for the classification of the substance into one of the GHS acute toxicity categories.

Skin Irritation/Corrosion - OECD Test Guideline 404

This test evaluates the potential of a substance to cause skin irritation or corrosion.

-

Principle: A single dose of the test substance is applied to the skin of an experimental animal (typically a rabbit) on a small area of shaved skin.

-

Procedure: The substance is applied to the skin and covered with a gauze patch for a defined period (usually 4 hours). The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

Endpoint: The severity of skin reactions is scored, and the substance is classified based on the reversibility and severity of the lesions.

Serious Eye Damage/Eye Irritation - OECD Test Guideline 405

This test assesses the potential of a substance to cause serious eye damage or irritation.

-

Principle: A single dose of the test substance is applied to one eye of an experimental animal (typically a rabbit), with the other eye serving as a control.

-

Procedure: The substance is instilled into the conjunctival sac. The eyes are examined at specific intervals (1, 24, 48, and 72 hours) for effects on the cornea, iris, and conjunctiva.

-

Endpoint: The severity of ocular lesions is scored. The substance is classified based on the severity and reversibility of the observed effects.

Potential Metabolic Pathways and Toxicological Mechanisms

The primary metabolic routes are likely to be N-demethylation and oxidation of the benzylic carbon. N-demethylation would yield 3-chlorobenzylamine, while oxidation of the benzylic carbon could lead to the formation of an unstable carbinolamine, which would then decompose to 3-chlorobenzaldehyde and methylamine. These metabolites can then undergo further phase II conjugation reactions (e.g., glucuronidation or sulfation) to facilitate their excretion.

The toxicity of this compound is likely related to the parent compound itself, which can act as an irritant, and potentially to its reactive metabolites. For instance, aldehydes formed during metabolism can be cytotoxic.

Laboratory Safety and Handling

Given the hazardous nature of this compound, strict adherence to safety protocols is essential.

-

Engineering Controls: Work with this compound should be conducted in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are required.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area. Keep in a designated flammable liquids storage cabinet. It is sensitive to air and should be stored under an inert atmosphere.[2]

-

Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill with an inert absorbent material. Dispose of the waste in accordance with local regulations.

Conclusion

This compound presents several potential hazards in a laboratory setting, including flammability, acute oral toxicity, skin irritation, and serious eye damage. While specific experimental toxicological data is limited, the available information and predictive models provide a solid foundation for a precautionary approach to its handling. Adherence to standardized experimental protocols for hazard assessment and strict implementation of safety measures are critical for minimizing risks to researchers and the environment. Further research is warranted to fully elucidate the toxicological profile and metabolic pathways of this compound.

References

Methodological & Application

Synthesis of 3-Chloro-N-methylbenzylamine from m-Chlorobenzaldehyde via Reductive Amination

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3-Chloro-N-methylbenzylamine, a key intermediate in pharmaceutical and agrochemical research, through the reductive amination of m-chlorobenzaldehyde with methylamine. The primary method detailed herein utilizes sodium borohydride as a cost-effective and readily available reducing agent. An alternative protocol using a milder reducing agent, sodium triacetoxyborohydride, is also presented for substrates sensitive to harsher conditions.

Overview and Signaling Pathway

Reductive amination is a cornerstone of amine synthesis in organic chemistry. The reaction proceeds in two main stages: the formation of an imine intermediate from the reaction of an aldehyde or ketone with an amine, followed by the reduction of the imine to the corresponding amine. In this specific synthesis, m-chlorobenzaldehyde reacts with methylamine to form an N-methyl-1-(3-chlorophenyl)methanimine intermediate, which is then reduced in situ to yield this compound.

Application Note: One-Pot Reductive Amination Protocol for the Synthesis of 3-Chloro-N-methylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of modern organic synthesis, providing a highly efficient method for the formation of carbon-nitrogen bonds. This application note details a robust one-pot protocol for the synthesis of 3-Chloro-N-methylbenzylamine from 3-chlorobenzaldehyde and methylamine using sodium triacetoxyborohydride (STAB) as the reducing agent. STAB is a mild and selective hydride source that allows for the direct combination of the aldehyde, amine, and reducing agent in a single reaction vessel. Its selectivity for the intermediate iminium ion over the starting aldehyde minimizes the formation of alcohol byproducts, often leading to high yields and simplified purification.[1] This protocol is designed for ease of use and scalability, making it suitable for various research and development applications.

Reaction Scheme

The synthesis of this compound proceeds via a one-pot reductive amination pathway. Initially, 3-chlorobenzaldehyde reacts with methylamine to form an intermediate iminium ion. Subsequently, the in-situ generated iminium ion is selectively reduced by sodium triacetoxyborohydride (STAB) to yield the final product, this compound.

Caption: Reaction pathway for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound based on typical results for similar reductive amination reactions.

| Parameter | Value |

| Expected Yield | 85-95% |

| Purity (post-purification) | >97% |

| Molecular Formula | C₈H₁₀ClN |

| Molecular Weight | 155.62 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 97 °C @ 0.6 mmHg |

| Density | 1.072 g/mL at 25 °C |

Experimental Protocol

This protocol describes a one-pot procedure for the synthesis of this compound on a laboratory scale.

Materials:

-

3-Chlorobenzaldehyde (98%)

-

Methylamine solution (e.g., 40% in water or 2.0 M in THF)

-

Sodium triacetoxyborohydride (STAB, 97%)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for work-up and purification

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 3-chlorobenzaldehyde (1.0 eq).

-

Solvent and Amine Addition: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approx. 0.2-0.5 M). Add methylamine solution (1.1-1.2 eq) to the stirred solution at room temperature.

-

Reducing Agent Addition: To the resulting mixture, add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 10-15 minutes. The addition may be slightly exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with two additional portions of DCM.

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to afford the crude product.

-

Purification: The crude this compound can be purified by flash column chromatography on silica gel if necessary.

Characterization Data:

-

¹H NMR (300 MHz, DMSO-d₆): δ 7.38-7.25 (m, 4H), 3.62 (s, 2H), 3.32 (br s, 1H), 2.22 (s, 3H).[2]

-

ESI-MS (m/z): 156 [M+H]⁺.[2]

Caption: Experimental workflow for the synthesis of this compound.

Safety and Handling Precautions

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.

-

3-Chlorobenzaldehyde: Causes skin and serious eye irritation. May cause respiratory irritation. Handle with care and avoid inhalation of vapors.

-

Methylamine Solution: Highly flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage. Work in a well-ventilated area and avoid contact with skin and eyes.

-

Sodium Triacetoxyborohydride (STAB): Flammable solid. In contact with water, it releases flammable gases. Causes skin irritation and serious eye damage. It is moisture-sensitive and should be handled under an inert atmosphere.

-

1,2-Dichloroethane (DCE) / Dichloromethane (DCM): Halogenated solvents are harmful and suspected carcinogens. Avoid inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

Application Notes & Protocols: 3-Chloro-N-methylbenzylamine as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of substituted N-methylbenzylamine derivatives, specifically using 3-Chloro-N-methylbenzylamine as an exemplar, in the synthesis of complex pharmaceutical agents. The protocols and data herein are centered around the synthesis of potent, selective neurokinin-1 (NK1) receptor antagonists, a class of drugs with significant therapeutic applications.

Introduction: Role in Synthesizing NK1 Receptor Antagonists

Substituted N-methylbenzylamine moieties are crucial structural components in various pharmacologically active molecules. While not a direct precursor, the structural motif of this compound is analogous to key fragments used in the synthesis of drugs like Befetupitant . Befetupitant is a potent and selective antagonist of the neurokinin-1 (NK1) receptor, which is instrumental in mediating responses to the neuropeptide Substance P.[1][2] By blocking this interaction, these drugs are effective in treating chemotherapy-induced nausea and vomiting.[3]

The synthesis of such complex molecules often employs a convergent strategy, where key fragments are prepared separately before being coupled in the final steps. A substituted N-methyl-aminopyridine core represents one such critical fragment, the synthesis of which involves multi-step chemical transformations where benzylamine derivatives can play a role, often as part of a directing group or a precursor to the final amine.

Core Synthesis Strategy: A Convergent Approach

The synthesis of a Befetupitant-like NK1 receptor antagonist can be dissected into the preparation of two primary intermediates followed by their final coupling.

-

Fragment A Synthesis: Preparation of the core aminopyridine structure, N-methyl-4-(o-tolyl)-6-morpholinopyridin-3-amine.

-

Fragment B Synthesis: Preparation of the acylating agent, 2-(3,5-bis(trifluoromethyl)phenyl)-2-methylpropanoyl chloride.

-

Final Step: Amide coupling of Fragment A and Fragment B to yield the final active pharmaceutical ingredient (API).

This approach allows for efficient and modular construction of the target molecule.

Quantitative Data Summary

The following tables summarize representative quantitative data for the key transformations in the synthesis. Note that yields and conditions are highly dependent on the specific substrate, scale, and purification method. The values provided are typical for laboratory-scale synthesis of analogous compounds.

Table 1: Synthesis of Fragment A - Key Steps

| Step | Reaction Type | Catalyst / Reagent | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 - 95 |

| 2 | SₙAr | Morpholine, K₂CO₃ | DMSO | 120 | 24 | 80 - 90 |

| 3 | Nitration | HNO₃, H₂SO₄ | H₂SO₄ | 0 - 25 | 2 | 75 - 85 |